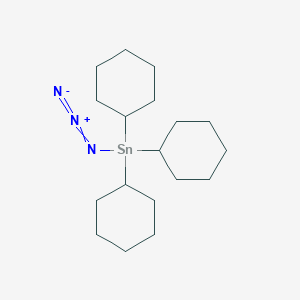

Stannane, azidotricyclohexyl-

Description

Overview of Organotin Compounds and Stannane (B1208499) Derivatives

Organotin compounds are characterized by the presence of a tin atom bonded to one or more organic substituents. The number of organic groups attached to the tin atom significantly influences the compound's properties and applications. uu.nl Stannanes, or tin hydrides (SnH₄), and their substituted derivatives form the bedrock of organotin chemistry. echemi.com The reactivity of these compounds often centers on the tin-carbon bond, as well as on other substituents attached to the tin atom.

Organotin compounds are utilized in various industrial processes, including as heat stabilizers for PVC and as catalysts in the production of polyurethanes. cymitquimica.comnih.gov The nature of the organic groups (R) and the other substituents (X) in the general formula RₙSnX₄₋ₙ dictates their chemical behavior. For instance, triorganotin compounds (R₃SnX) have historically been employed as potent biocides, although their use has been curtailed due to environmental concerns. uu.nl

Significance of Azido-Functionalized Organotin Species in Academic Research

The introduction of an azido (B1232118) group (-N₃) into an organotin molecule imparts unique reactivity, making these compounds valuable reagents in synthetic chemistry. Organic azides are known for their ability to participate in a variety of transformations, including cycloaddition reactions and as precursors to nitrogen-centered radicals. oregonstate.eduhmdb.ca In the context of organotin chemistry, the azido group can be introduced through the reaction of an organotin halide with an alkali metal azide (B81097).

Academic research into azido-functionalized organotin species often explores their utility in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The interplay between the organotin moiety and the azide group can lead to novel reaction pathways and the formation of complex molecular architectures.

Scope and Research Focus on Azidotricyclohexylstannane Systems

While broad research exists on triorganotin azides, specific academic focus on azidotricyclohexylstannane is limited. Much of the understanding of this compound is extrapolated from studies of analogous structures, such as tributyltin azide. The research interest in systems like azidotricyclohexylstannane lies in understanding how the bulky and sterically demanding tricyclohexyltin group influences the reactivity of the azide moiety.

The primary research focus for such compounds would be their application as reagents in organic synthesis. The tricyclohexyltin group, being non-polar, can affect the solubility and reactivity of the molecule in different solvent systems. Furthermore, the stereochemistry of the cyclohexyl groups can play a role in directing the outcomes of reactions involving the azide.

Chemical and Physical Properties

The properties of azidotricyclohexylstannane are largely inferred from its constituent parts and from data on closely related compounds.

Synthesis of Azidotricyclohexylstannane

The most probable synthetic route to azidotricyclohexylstannane involves the reaction of tricyclohexyltin chloride with an alkali metal azide, such as sodium azide. This is a standard method for the preparation of triorganotin azides. The reaction is typically carried out in a suitable organic solvent.

Tricyclohexyltin chloride itself can be synthesized through the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with tin tetrachloride. echemi.com Careful control of the stoichiometry is necessary to favor the formation of the tri-substituted product over the tetra-substituted tetracyclohexyltin.

Interactive Data Table: Plausible Synthesis of Azidotricyclohexylstannane

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Tricyclohexyltin chloride | Sodium azide | Azidotricyclohexylstannane | Nucleophilic Substitution |

| Cyclohexylmagnesium chloride | Tin tetrachloride | Tricyclohexyltin chloride | Grignard Reaction |

Structural Characterization

The definitive structural characterization of azidotricyclohexylstannane would rely on techniques such as X-ray crystallography, and spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the protons of the three cyclohexyl rings.

¹³C NMR: The carbon NMR spectrum would display signals for the different carbon environments within the cyclohexyl groups.

¹¹⁹Sn NMR: The tin-119 NMR chemical shift is a sensitive probe of the coordination environment of the tin atom. For triorganotin compounds, these shifts can vary widely depending on the nature of the fourth substituent.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of azidotricyclohexylstannane would be a strong, sharp absorption band around 2050-2150 cm⁻¹, which is indicative of the asymmetric stretching vibration of the azide group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of multiple tin isotopes. Fragmentation would likely involve the loss of the azide group and successive loss of cyclohexyl radicals.

Interactive Data Table: Expected Spectroscopic Data for Azidotricyclohexylstannane

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Complex multiplets in the 1.0-2.5 ppm region. |

| ¹³C NMR | Signals corresponding to the cyclohexyl carbons. |

| ¹¹⁹Sn NMR | Chemical shift characteristic of a triorganotin azide. |

| IR Spectroscopy | Strong, sharp peak around 2050-2150 cm⁻¹ (azide stretch). |

| Mass Spectrometry | Molecular ion peak with tin isotopic pattern; fragmentation by loss of azide and cyclohexyl groups. |

Research Findings and Applications

As specific research on azidotricyclohexylstannane is scarce, the findings and potential applications are discussed in the context of related triorganotin azides.

Role in Academic Synthetic Chemistry

Triorganotin azides, such as tributyltin azide, are established reagents in organic synthesis. They are particularly useful for the synthesis of tetrazoles from nitriles via [3+2] cycloaddition reactions. It is reasonable to assume that azidotricyclohexylstannane could serve a similar purpose, with the bulky tricyclohexyl groups potentially influencing the reaction's stereoselectivity or kinetics.

Potential as a Precursor in Materials Science

Organotin compounds can serve as precursors for the synthesis of tin-containing materials. The azide functionality in azidotricyclohexylstannane could be exploited to generate reactive intermediates upon thermal or photochemical decomposition, which could then be incorporated into polymeric or solid-state structures. However, this remains a speculative application in the absence of dedicated research.

Properties

CAS No. |

29045-66-7 |

|---|---|

Molecular Formula |

C18H33N3Sn |

Molecular Weight |

410.2 g/mol |

IUPAC Name |

azido(tricyclohexyl)stannane |

InChI |

InChI=1S/3C6H11.N3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;;/q;;;-1;+1 |

InChI Key |

CVUYJEFXYFFMNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N=[N+]=[N-] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Azidotricyclohexylstannane Systems

Molecular and Supramolecular Architecture

The interplay between the sterically demanding tricyclohexyltin moiety and the ability of the azide (B81097) group to act as a bridging ligand dictates the molecular and supramolecular assembly of azidotricyclohexylstannane.

Organotin(IV) azides exhibit a general tendency to form polymeric structures in the solid state through the formation of bridging azide groups. rsc.org This association is driven by the Lewis acidity of the tin center and its propensity to expand its coordination sphere. However, this polymerization can be prevented by the presence of sterically bulky organic substituents on the tin atom, which can favor the formation of discrete, monomeric molecules.

In solution, azidotricyclohexylstannane is expected to exist as a monomeric species. The three bulky cyclohexyl groups effectively shield the tin center, preventing the intermolecular associations that are common for less hindered trialkyltin azides.

In the solid state, despite the steric bulk of the cyclohexyl groups, evidence from related tricyclohexyltin compounds suggests a strong tendency towards association. For instance, tricyclohexyltin chloride, Cy₃SnCl, forms one-dimensional polymeric chains in the crystal lattice at low temperatures through Sn···Cl interactions. northwestern.edu This indicates that the steric hindrance of the cyclohexyl groups is not sufficient to completely prevent the expansion of the tin coordination sphere. By analogy, it is highly probable that azidotricyclohexylstannane also adopts a polymeric structure in the solid state, linked by bridging azide ligands to form an extended one-dimensional chain.

The coordination geometry at the tin atom in azidotricyclohexylstannane is directly linked to its aggregation state.

Distorted Tetrahedral Geometry : In its monomeric form, which is prevalent in solution, the tin atom is four-coordinate. It is covalently bonded to three carbon atoms from the cyclohexyl groups and one nitrogen atom from the azide ligand. The geometry around the tin center is best described as a distorted tetrahedron. The C-Sn-C and C-Sn-N bond angles deviate from the ideal 109.5° due to the steric repulsion between the bulky cyclohexyl groups. This configuration is common for four-coordinate tetraorganotin and triorganotin halide compounds. researchgate.netresearchgate.net

Trigonal Bipyramidal Geometry : In the proposed polymeric solid-state structure, the tin atom becomes five-coordinate. rsc.org Each tin center is bonded to the three carbon atoms of the cyclohexyl groups in the equatorial plane and to two nitrogen atoms from two different bridging azide ligands in the axial positions. This results in a distorted trigonal bipyramidal (TBP) geometry. The C₃Sn core remains largely planar, with the linear N-Sn-N axis of the bridging azides perpendicular to it. Such five-coordinate TBP geometry is the most common arrangement for polymeric triorganotin(IV) compounds. rsc.org

Octahedral coordination is less common for triorganotin(IV) compounds and would require the coordination of an additional ligand, which is not expected for pure azidotricyclohexylstannane.

The azide ligand (N₃⁻) is a versatile building block in coordination chemistry, known for its ability to bridge metal centers in various modes. nih.gov In the context of polymeric triorganotin azides, the most common bridging mode is the "end-to-end" (EE) or μ-1,3 linkage.

In this mode, the azide ligand coordinates to one tin atom through its terminal nitrogen (Nα) and to an adjacent tin atom through its other terminal nitrogen (Nγ). This arrangement results in the formation of a -[Sn-N-N-N-Sn]- backbone, creating an infinite one-dimensional polymeric chain. This bridging is fundamental to the formation of the extended supramolecular architecture of azidotricyclohexylstannane in the solid state, transforming discrete monomeric units into a stable, polymeric assembly.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organotin compounds in solution. The chemical shifts of ¹H, ¹³C, and particularly ¹¹⁹Sn nuclei provide detailed information about the coordination environment of the tin atom.

The NMR spectra of azidotricyclohexylstannane would provide key evidence for its structure, especially regarding its monomeric nature in solution.

¹H and ¹³C NMR : The ¹H and ¹³C NMR spectra would be characterized by complex multiplets in the aliphatic region, corresponding to the protons and carbons of the cyclohexyl rings. The chemical shifts would be typical for cyclohexyl groups attached to a tin atom. The presence of a single set of resonances for the three cyclohexyl groups would confirm that they are equivalent on the NMR timescale, consistent with a monomeric species in solution.

¹¹⁹Sn NMR : ¹¹⁹Sn NMR spectroscopy is exceptionally sensitive to the coordination number of the tin atom. huji.ac.il For a four-coordinate, monomeric azidotricyclohexylstannane in solution, the ¹¹⁹Sn chemical shift is expected to appear in the typical range for R₃SnX compounds. Should the compound exist as a five-coordinate polymer in the solid state, its solid-state ¹¹⁹Sn NMR spectrum would show a significant downfield shift (a less negative or more positive value) compared to the solution spectrum, reflecting the increase in the coordination number from four to five. rsc.org This difference between solution and solid-state ¹¹⁹Sn chemical shifts provides a definitive method for confirming the change in coordination geometry upon crystallization.

Table 1: Typical NMR Spectroscopic Data Ranges for Azidotricyclohexylstannane in Solution

| Nucleus | Typical Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants | Notes |

| ¹H | 1.0 - 2.0 | Multiplet | - | Complex overlapping signals from the 33 protons of the three cyclohexyl rings. |

| ¹³C | 25 - 40 | Multiplet | J(¹¹⁹/¹¹⁷Sn-¹³C) | Multiple signals corresponding to the different carbon atoms of the cyclohexyl rings. Satellites from coupling to tin isotopes are often observable. |

| ¹¹⁹Sn | +80 to -60 | Singlet | - | Expected range for a four-coordinate R₃SnX compound in a non-coordinating solvent. The exact value is solvent-dependent. |

Infrared (IR) Spectroscopy for Azide Vibrational Modes

Infrared (IR) spectroscopy is a important tool for characterizing the azide functional group in azidotricyclohexylstannane due to its distinct vibrational modes. The azide ion (N₃⁻) exhibits characteristic stretching and bending vibrations that are sensitive to its chemical environment.

The most prominent vibrational modes for the azide group are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. researchgate.net In azidotricyclohexylstannane, the asymmetric stretch typically appears in the region of 2100-2000 cm⁻¹. This intense absorption is a key diagnostic feature for the presence of the azide moiety. The symmetric stretch, while sometimes weaker or IR-inactive depending on the molecular symmetry, is expected in the range of 1330-1220 cm⁻¹. researchgate.net Bending modes for the azide group are also present at lower frequencies.

Table 1: Characteristic IR Vibrational Frequencies for the Azide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric Stretch (νₐₛ) | 2100 - 2000 | Strong |

| Symmetric Stretch (νₛ) | 1330 - 1220 | Variable |

| Bending (δ) | ~600 | Weak to Medium |

Note: The exact frequencies can vary based on the molecular environment, solvent, and coordination state.

X-ray Diffraction Studies: Single Crystal and Powder Diffraction

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and crystal packing. Both single-crystal and powder XRD methods can be applied to study azidotricyclohexylstannane.

Single-crystal X-ray diffraction, when suitable crystals can be obtained, offers the most detailed structural information. researchgate.net It can reveal the coordination number and geometry around the tin atom, which in organotin compounds can vary from four to higher coordination numbers depending on intermolecular interactions. For azidotricyclohexylstannane, single-crystal XRD would elucidate the Sn-N bond distance to the azide group and the C-Sn-C bond angles of the tricyclohexyl moiety. It would also show whether the azide group is terminally bonded or acts as a bridging ligand, leading to polymeric structures in the solid state.

Powder X-ray diffraction (PXRD) is useful for identifying the crystalline phases present in a bulk sample and can be used for routine characterization. icdd.com While not providing the same level of detail as single-crystal XRD, PXRD can confirm the crystal system and unit cell parameters of the compound. researchgate.net It is also a valuable tool for studying the effects of different synthetic conditions or processing on the crystallinity and phase purity of the material.

Mössbauer Spectroscopy for Tin Nuclear Environment and Oxidation States

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of tin atoms, providing valuable information about their oxidation state, coordination geometry, and the nature of chemical bonding. wikipedia.org The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). acs.orgresearchgate.net

The isomer shift is sensitive to the s-electron density at the tin nucleus and is therefore indicative of the oxidation state of the tin atom. For tin(IV) compounds like azidotricyclohexylstannane, the isomer shift typically falls within a specific range, distinguishing it from tin(II) compounds.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with an asymmetric electric field gradient at the nucleus. researchgate.net A non-zero quadrupole splitting indicates a distortion from a perfectly symmetrical coordination environment around the tin atom. The magnitude of the quadrupole splitting in azidotricyclohexylstannane can provide insights into the geometry of the Sn(C₆H₁₁)₃N₃ unit and the electronic distribution in the Sn-N and Sn-C bonds. mdpi.com For instance, a larger quadrupole splitting would suggest a more distorted tetrahedral or a higher-coordinate geometry. chempedia.info

Table 2: Representative ¹¹⁹Sn Mössbauer Parameters for Organotin(IV) Compounds

| Parameter | Typical Value Range (mm/s) | Information Provided |

| Isomer Shift (δ) | 0.8 - 1.6 | Oxidation state of tin |

| Quadrupole Splitting (ΔE₋) | 1.5 - 4.0 | Coordination geometry and electronic asymmetry |

Note: Values are relative to a standard tin source, typically BaSnO₃ or CaSnO₃. The specific values for azidotricyclohexylstannane would need to be experimentally determined.

Conductivity Measurements for Solution-Phase Behavior

Conductivity measurements are employed to assess the ionic character of a compound in solution. researchgate.netresearchgate.net For azidotricyclohexylstannane, measuring the electrical conductivity of its solutions in various solvents can reveal the extent to which it dissociates into ions. usp.org

In non-polar solvents, azidotricyclohexylstannane is expected to exist primarily as a neutral, covalent molecule, resulting in very low conductivity. However, in polar solvents, particularly those with good coordinating ability, there is a possibility of some degree of ionization, which would lead to an increase in the solution's conductivity. uv.es The magnitude of the molar conductivity can be used to infer the nature of the electrolyte, whether it behaves as a weak or strong electrolyte in a particular solvent.

Factors influencing the conductivity include the concentration of the solution, the nature of the solvent (polarity, viscosity), and the temperature. researchgate.net By performing conductivity measurements at different concentrations, one can investigate the equilibrium between the neutral molecule and any potential ionic species.

High-Resolution Magic-Angle Spinning (HR-MAS) NMR for Supported Systems

High-Resolution Magic-Angle Spinning (HR-MAS) Nuclear Magnetic Resonance (NMR) is a powerful technique for obtaining high-resolution NMR spectra of semi-solid and gel-like samples, including materials where a compound is supported on a solid matrix. creative-biostructure.comnih.gov This technique is particularly relevant for studying azidotricyclohexylstannane when it is, for example, grafted onto a polymer or silica (B1680970) support.

HR-MAS NMR averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, that broaden the NMR signals in solid-state samples, resulting in liquid-like resolution. researchgate.netnih.gov This allows for the detailed structural characterization of the supported azidotricyclohexylstannane, including the identification of its various proton (¹H) and carbon (¹³C) environments. Furthermore, ¹¹⁹Sn HR-MAS NMR could provide specific information about the tin center in the supported state.

This technique can be used to confirm the covalent attachment of the stannane (B1208499) to the support, to study the local environment of the molecule on the surface, and to investigate any changes in its conformation or dynamics upon immobilization. frontiersin.org

Electron Microscopy (e.g., TEM) for Material Morphology

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology and structure of materials at the nanoscale. When azidotricyclohexylstannane is part of a larger material, for instance, as a precursor for the formation of tin-based nanoparticles or as a component in a composite material, TEM can provide crucial information about the material's physical characteristics.

Reactivity Profiles and Mechanistic Investigations of Azidotricyclohexylstannane

Azide-Specific Transformations

The azide (B81097) group in azidotricyclohexylstannane is a key functional group that engages in a variety of reactions, most notably 1,3-dipolar cycloadditions. These reactions are fundamental in the synthesis of nitrogen-containing heterocyclic compounds.

The [3+2] cycloaddition reaction between azides and nitriles is a well-established and conventional method for the synthesis of 5-substituted 1H-tetrazoles. This transformation involves the 1,3-dipolar character of the azide functional group. The reaction of azidotricyclohexylstannane with various organic nitriles provides a direct route to tetrazole derivatives. The mechanism of this reaction is believed to proceed through a concerted [2+3] cycloaddition, where the azide acts as a 1,3-dipole and the nitrile serves as the dipolarophile. However, some studies suggest a stepwise mechanism involving the formation of an intermediate imidoyl azide which then cyclizes.

The use of organotin azides, such as azidotricyclohexylstannane, can offer advantages in terms of reactivity and solubility in organic solvents compared to inorganic azides like sodium azide. The reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. For instance, the reaction of nitriles with trimethylsilyl (B98337) azide in the presence of catalytic amounts of dibutyltin (B87310) oxide is an efficient method for tetrazole synthesis. Continuous flow processes have also been developed for the synthesis of 5-substituted 1H-tetrazoles from nitriles and polymer-supported triorganotin azides, demonstrating the industrial applicability of this reaction.

The general reaction scheme for the formation of a 5-substituted-1H-tetrazole from a nitrile and an organotin azide is depicted below:

R-C≡N + (C₆H₁₁)₃SnN₃ → 5-R-Tetrazole + (C₆H₁₁)₃Sn-residue

Detailed mechanistic studies, often employing density functional theory (DFT) calculations, have been performed to understand the intricacies of the cycloaddition process. These studies help in elucidating the role of the catalyst and the nature of the transition states involved, contributing to the optimization of reaction conditions for higher yields and selectivity.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Tetrazole Synthesis

| Nitrile Reactant | Azide Source | Catalyst/Conditions | Product | Reference(s) |

| Benzonitrile | Trimethylsilyl azide (TMSN₃) | Dibutyltin oxide (Bu₂SnO), Toluene, 93-110°C, 24-72h | 5-Phenyl-1H-tetrazole | |

| Various aryl, heteroaryl, and alkyl nitriles | Polymer-supported triorganotin azide | Continuous flow, Acetone, 7.5-15 min | Corresponding 5-substituted 1H-tetrazoles | |

| Various nitriles | Sodium azide (NaN₃) | Zinc salts, Water | Corresponding 5-substituted 1H-tetrazoles | |

| Aliphatic and aryl nitriles, organic thiocyanates, and cyanamides | Sodium azide (NaN₃) | L-proline, - | Corresponding 5-substituted 1H-tetrazoles |

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, producing 1,2,3-triazoles with high regioselectivity. Azidotricyclohexylstannane, as a source of the azide functionality, can be a key component in these methodologies.

The CuAAC reaction involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. The use of organotin azides like azidotricyclohexylstannane can be advantageous in this context, although the more common approach involves using organic azides generated from sodium azide. The resulting triazole ring is a stable and versatile linker, making click chemistry a powerful tool in drug discovery, bioconjugation, and materials science.

The general scheme for a CuAAC reaction is:

R¹-N₃ + R²-C≡CH --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole

While the copper-catalyzed reaction is highly efficient, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative, which is particularly useful in biological systems where copper toxicity is a concern. In SPAAC, a strained cyclooctyne (B158145) reacts with an azide in a [3+2] cycloaddition.

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Reactants | Product | Key Features | Reference(s) |

| Huisgen 1,3-Dipolar Cycloaddition | Thermal | Azide, Alkyne | Mixture of 1,4- and 1,5-regioisomers of 1,2,3-triazole | Requires elevated temperatures, lacks regioselectivity. | |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High reaction rates, high yields, excellent regioselectivity, mild reaction conditions. | |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | Azide, Alkyne (terminal or internal) | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC by providing the other regioisomer, can be used with internal alkynes. | |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | Azide, Strained Cyclooctyne | Triazole | Catalyst-free, useful for biological applications. |

Organotin-Mediated Reactivity

The organotin moiety of azidotricyclohexylstannane imparts a second dimension to its reactivity, enabling its participation in various transition metal-catalyzed cross-coupling and transmetalation reactions.

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. Azidotricyclohexylstannane, in principle, can participate in Stille-type couplings, where the tr

Stereoselective Reactions with Allylic Stannane (B1208499) Intermediates

The formation of allylic stannane intermediates is a pivotal step that opens the door to a wide array of stereoselective transformations. The reactivity of these intermediates, particularly in their additions to carbonyl compounds and other electrophiles, is profoundly influenced by the stereochemical features of both the allylic stannane and the reaction partner. This section explores the principles governing the stereochemical outcomes of these reactions, including diastereoselectivity and enantioselectivity, supported by detailed research findings.

The addition of allylic stannanes to aldehydes is a well-established method for the construction of homoallylic alcohols, which are versatile building blocks in organic synthesis. The stereochemical course of this reaction can be controlled to a significant extent, leading to the selective formation of either syn or anti diastereomers. This control is typically achieved through the careful selection of reaction conditions, such as the use of Lewis acids, and the inherent stereochemistry of the allylic stannane itself.

The stereoselectivity of these additions is often rationalized by considering the geometry of the transition state. For instance, the reaction can proceed through either an open-chain or a cyclic transition state, with the latter often being favored in the presence of a Lewis acid that can coordinate to both the aldehyde oxygen and a heteroatom on the stannane or an auxiliary.

A key factor in achieving high levels of stereoselectivity is the use of chiral auxiliaries or catalysts. Chiral non-racemic ligands can coordinate to the tin atom or the Lewis acid, creating a chiral environment that biases the approach of the reactants and leads to the preferential formation of one enantiomer over the other.

Diastereoselective Additions of Allylic Stannanes to Aldehydes

The diastereoselectivity of the addition of allylic stannanes to aldehydes is highly dependent on the geometry of the allylic stannane ((E) vs. (Z)) and the nature of the Lewis acid promoter. Generally, (E)-allylic stannanes tend to give anti products, while (Z)-allylic stannanes favor the formation of syn products. This trend can be rationalized by considering a chair-like six-membered cyclic transition state.

For example, the reaction of crotyltributylstannane with various aldehydes in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) demonstrates this principle. The data presented in the table below illustrates the typical diastereoselectivities observed in such reactions.

| Aldehyde | Allylic Stannane | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde | (E)-Crotyltributylstannane | BF₃·OEt₂ | 10:90 | |

| Cyclohexanecarboxaldehyde | (E)-Crotyltributylstannane | BF₃·OEt₂ | 15:85 | |

| Isobutyraldehyde | (E)-Crotyltributylstannane | BF₃·OEt₂ | 20:80 | |

| Benzaldehyde | (Z)-Crotyltributylstannane | BF₃·OEt₂ | 90:10 | |

| Cyclohexanecarboxaldehyde | (Z)-Crotyltributylstannane | BF₃·OEt₂ | 88:12 | |

| Isobutyraldehyde | (Z)-Crotyltributylstannane | BF₃·OEt₂ | 92:8 |

This table presents representative data and is not an exhaustive list.

Enantioselective Additions Promoted by Chiral Catalysts

The development of chiral Lewis acids has enabled highly enantioselective additions of allylic stannanes to aldehydes. These catalysts create a chiral environment that differentiates between the two enantiotopic faces of the aldehyde, leading to the formation of a single enantiomer of the homoallylic alcohol product.

A prominent example is the use of chiral (acyloxy)borane (CAB) catalysts. These catalysts have been shown to promote the addition of allylic stannanes to a variety of aldehydes with high levels of both diastereoselectivity and enantioselectivity. The following table summarizes the results of the addition of crotyltributylstannane to several aldehydes in the presence of a chiral CAB catalyst.

| Aldehyde | Allylic Stannane | Chiral Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee, syn isomer) | Reference |

| Benzaldehyde | (E)-Crotyltributylstannane | (R,R)-CAB | >95:5 | 96 | |

| Cinnamaldehyde | (E)-Crotyltributylstannane | (R,R)-CAB | >95:5 | 98 | |

| Cyclohexanecarboxaldehyde | (E)-Crotyltributylstannane | (R,R)-CAB | 90:10 | 92 | |

| 2-Thiophenecarboxaldehyde | (E)-Crotyltributylstannane | (R,R)-CAB | >95:5 | 95 |

This table presents representative data and is not an exhaustive list.

The high levels of stereocontrol achievable in these reactions underscore the synthetic utility of allylic stannane intermediates. The ability to dictate both the relative and absolute stereochemistry at newly formed stereocenters makes these reactions powerful tools in the synthesis of complex molecules. While the specific reactivity of allylic stannanes derived from azidotricyclohexylstannane has not been extensively reported, the principles of stereoselection established for other allylic stannanes provide a strong foundation for predicting and understanding their behavior in similar transformations.

Theoretical and Computational Chemistry of Azidotricyclohexylstannane Systems

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental to understanding the electronic nature of molecules. For Azidotricyclohexylstannane, these studies elucidate the intricacies of its bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organometin compounds due to its balance of computational cost and accuracy. DFT calculations are used to determine the optimized molecular geometry, electronic properties, and the nature of the chemical bonds within Azidotricyclohexylstannane.

The central focus of DFT studies on this molecule includes the coordination environment of the tin atom and the characteristics of the tin-carbon (Sn-C) and tin-nitrogen (Sn-N) bonds. The bulky tricyclohexyl groups create significant steric hindrance around the tin center, influencing bond lengths and angles. The Sn-N bond to the azide (B81097) group is of particular interest, as its nature dictates much of the compound's reactivity. DFT can quantify the degree of covalent and ionic character in this bond.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. For Azidotricyclohexylstannane, the HOMO is typically localized on the azide moiety, while the LUMO is often associated with the organotin fragment, indicating the azide's nucleophilic character and the tin's electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Illustrative DFT-Calculated Structural Parameters for Azidotricyclohexylstannane

| Parameter | Calculated Value | Description |

| Sn-N Bond Length | ~2.15 Å | The distance between the tin atom and the first nitrogen of the azide group. |

| Sn-C Bond Length | ~2.20 Å | The average distance between the tin atom and the carbon atoms of the cyclohexyl rings. |

| N-N-N Angle | ~175° | The angle within the azide moiety, indicating near-linear geometry. |

| C-Sn-C Angle | ~115° | The average angle between the cyclohexyl groups, reflecting a distorted tetrahedral geometry. |

| Sn-N-N Angle | ~120° | The angle of attachment of the azide group to the tin atom. |

Note: The data in the table above is illustrative and represents typical values for similar organotin azides based on computational models. Actual values would be determined from specific DFT calculations.

Computational chemistry is a powerful tool for predicting and understanding reaction mechanisms. For Azidotricyclohexylstannane, theoretical methods can be used to explore potential reaction pathways, particularly those involving the reactive azide group. Organotin azides are known to participate in reactions like [3+2] cycloadditions (click chemistry) with alkynes or nitriles.

By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. Calculating the energy of the transition state allows for the determination of the activation energy barrier, which provides a quantitative measure of the reaction's feasibility. These calculations can predict whether a reaction is kinetically favorable and can help explain the regioselectivity and stereoselectivity of observed products. For instance, DFT can be employed to model the cycloaddition of Azidotricyclohexylstannane with an alkyne, elucidating the transition state structure and confirming the mechanism for the formation of a triazole product.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, which is essential for the characterization of compounds. For Azidotricycl

Advanced Applications in Contemporary Chemical Synthesis

Reagent Design and Engineering

The inherent toxicity of many organotin compounds has spurred significant research into designing safer and more sustainable synthetic protocols. Innovations have focused on the development of recoverable and recyclable reagents and their integration into modern process technologies like continuous flow systems.

Development of Recoverable and Recyclable Organotin Reagents for Sustainable Synthesis

The use of organotin reagents in valuable synthetic transformations like Stille couplings and the formation of tetrazoles is often hampered by the toxicity of tin-containing byproducts and the difficulty in removing them from the final products. acs.orgwikipedia.org This challenge has driven the development of methods to recover and regenerate the organotin compounds, creating more economical and ecologically sound processes. acs.orgacs.org

One successful strategy involves designing organotin reactants that, after reaction, can be easily separated from the desired organic product. Methods such as liquid-liquid extraction with more polar, immiscible solvents or reverse-phase chromatography can effectively remove the tin-containing byproducts. acs.org For instance, processes have been developed where close to the total amount of the tin-containing byproduct can be recuperated in very high purity, making its regeneration and reuse in a closed-loop system feasible. acs.orgacs.org Another approach is the use of phosphonium-supported tin reagents, which allows the tin residues to be removed from the reaction mixture through a simple phase separation process, followed by recovery and recycling. nih.gov The development of such recyclable catalysts and reagents is a critical aspect of establishing sustainable chemical transformations. surfacesciencewestern.comuobabylon.edu.iq

Table 1: Advantages of Recoverable Organotin Reagents

| Feature | Benefit |

|---|---|

| High Recovery Rate | Enables the recuperation of a large amount of the tin-containing byproduct, often with high purity. acs.org |

| Economic Viability | Reduces overall process costs by regenerating and reusing the expensive organotin reactant. acs.org |

| Ecological Friendliness | Minimizes toxic tin waste, addressing a major environmental and health concern associated with organotin chemistry. acs.org |

| Simplified Purification | Facilitates easier removal of tin residues from the final product, often avoiding complex column chromatography. acs.org |

Utilization of Supported Organotin Reagents in Continuous Flow Processes

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. wikipedia.orgtaylorandfrancis.com The integration of solid-supported reagents into these systems is particularly advantageous. By immobilizing the organotin reagent on a solid support, such as a polymer resin, it can be contained within the flow reactor. wikipedia.org

In this setup, the substrate solution flows continuously through the reactor, interacts with the supported reagent to form the product, and exits the system, leaving the tin species behind. This approach completely eliminates the need for downstream purification to remove tin contaminants. wikipedia.org Furthermore, it allows for the safe handling of hazardous reagents within a closed system and facilitates the "telescoping" of multiple synthetic steps without intermediate isolation and purification. wikipedia.orgyoutube.com The use of polymer-supported reagents and scavengers in flow processes avoids laborious aqueous extractions and chromatography, significantly reducing workup time and solvent waste. wikipedia.org This combination of supported reagents and continuous flow technology represents a powerful strategy for clean, efficient, and scalable chemical synthesis. taylorandfrancis.com

Table 2: Comparison of Supported Reagents in Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reagent Handling | Bulk handling of potentially toxic reagents. | Reagent is contained within the reactor, improving safety. wikipedia.org |

| Product Purification | Requires post-reaction filtration or chromatography to remove tin byproducts. wikipedia.org | Product stream is free of tin reagent, simplifying purification. wikipedia.org |

| Process Control | More challenging to control temperature and reaction time uniformly. | Precise control over reaction parameters (temperature, residence time). wikipedia.org |

| Scalability | Scaling up can be complex and introduce safety risks. | More straightforward and safer to scale by extending operation time. acs.org |

| Automation | Less amenable to full automation. | Easily integrated into automated, multi-step synthetic sequences. youtube.com |

Enabling Methodologies in Organic Synthesis

Azidotricyclohexylstannane is a key player in several powerful synthetic transformations, most notably in the creation of nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry.

Efficient Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Triazoles)

Nitrogen-containing heterocycles are among the most important structural motifs in pharmaceuticals and agrochemicals. sysrevpharm.orglupinepublishers.commdpi.comwikipedia.org Organotin azides, including azidotricyclohexylstannane, are highly effective reagents for synthesizing two important classes of these compounds: tetrazoles and triazoles. The cycloaddition of tri-alkyltin azides to nitriles is a well-established and reliable method for producing tetrazoles. acs.orgacs.org Similarly, these azide (B81097) reagents can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions with terminal alkynes to regioselectively form 1,2,3-triazoles. nih.govnih.gov

These reactions benefit from the mild conditions and high functional group tolerance characteristic of organotin chemistry. acs.orgacs.org The use of an organotin azide provides a stable and effective source of the azide anion for these crucial ring-forming reactions. The resulting heterocycles are building blocks for a vast array of biologically active molecules. nih.govgelest.com

Table 3: Synthesis of Heterocycles using Organotin Azides

| Target Heterocycle | Starting Material | Reaction Type | Significance |

|---|---|---|---|

| Tetrazole | Organic Nitrile (R-C≡N) | [3+2] Cycloaddition | Forms key structural unit in many pharmaceuticals, such as sartan antihypertensives. acs.orgacs.org |

| 1,2,3-Triazole | Terminal Alkyne (R-C≡CH) | Azide-Alkyne Cycloaddition | Creates stable, aromatic linkers and pharmacophores used widely in drug discovery and materials science. nih.govnih.gov |

Formation of Organometallic and Heteroatom-Containing Species (e.g., Aryl Phosphines, Arsines, Stibines, Selenides)

The field of organotin chemistry includes the synthesis of compounds where tin is bonded to other heteroatoms from groups 15 and 16, such as phosphorus, arsenic, antimony, and selenium. The preparation and reactivity of organotin phosphines, arsines, and stibines have been reviewed, highlighting their role as starting materials for novel catalysts. These compounds can react with transition metal carbonyls to form unusually stable complexes.

The primary synthetic routes to these species typically involve the reaction of an organotin halide with a phosphide, arsenide, or stibide precursor, or the reaction of an organotin alkali metal derivative with a halide of the pnictogen element. While the direct reaction of azidotricyclohexylstannane to form these specific heteroatom-containing species is not extensively documented, the broader class of organotin compounds serves as a versatile platform for creating bonds between tin and various heteroatoms. For example, organotin phosphines have been synthesized and subsequently attached to solid supports or incorporated into polymers to create recyclable catalyst systems.

Table 4: Synthesis of Organotin-Pnictogen/Chalcogen Compounds

| Compound Class | General Synthetic Method | Potential Application |

|---|---|---|

| Organotin Phosphines | Reaction of organotin halides with phosphides. | Precursors for homogeneous and supported catalysts. |

| Organotin Arsines | Reaction of organotin halides with arsenides. | Ligands for stable transition metal complexes. |

| Organotin Stibines | Reaction of organotin halides with stibides. | Starting materials for novel organometallic complexes. |

| Organotin Selenides | Reaction of organotin halides with selenides. | Precursors for solid-state materials like tin selenide. |

The synthesis of these compounds generally proceeds via reactions of organotin halides or related precursors, as detailed in the literature on organotin-heteroatom chemistry.

Strategic Application in Complex Molecule Synthesis (e.g., Valsartan Analogs)

A prominent application of organotin azides is in the synthesis of complex pharmaceutical molecules. The angiotensin II receptor blocker Valsartan, a widely used antihypertensive drug, features a critical biphenyltetrazole moiety. acs.orguobabylon.edu.iq The synthesis of this tetrazole ring is frequently accomplished through the reaction of an organotin azide, such as tributyltin azide, with the corresponding 2'-cyano-biphenyl precursor. acs.orgacs.org This cycloaddition reaction is a key step in many industrial syntheses of sartan drugs. wikipedia.org

Given this established reactivity, azidotricyclohexylstannane is a suitable reagent for the synthesis of Valsartan analogs. By reacting it with variously substituted biphenyl-2-carbonitriles, a diverse library of new sartan-like molecules can be generated for pharmacological screening. sysrevpharm.org The efficiency of the tetrazole formation using organotin azides makes this a strategically important transformation in medicinal chemistry and drug development. acs.orgorientjchem.org

Table 5: Role of Organotin Azide in Valsartan Synthesis

| Step | Description | Reagent Example | Outcome |

|---|---|---|---|

| Key Transformation | Tetrazole Ring Formation | Tributyltin azide or Azidotricyclohexylstannane | Construction of the biphenyltetrazole core structure essential for biological activity. acs.orgwikipedia.org |

| Substrate | 4'-Substituted-biphenyl-2-carbonitrile | A cyano-functionalized biphenyl (B1667301) intermediate. | The nitrile group undergoes cycloaddition with the azide. acs.org |

| Significance | Access to 'Sartan' Class Drugs | Enables the synthesis of Valsartan, Losartan, Irbesartan, etc. | A cornerstone reaction in the industrial production of major antihypertensive agents. uobabylon.edu.iqorientjchem.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes to Azidotricyclohexylstannane Derivatives

The development of new and efficient synthetic methodologies is fundamental to advancing the study of azidotricyclohexylstannane. Current synthetic strategies for organotin azides typically involve the reaction of an organotin halide with an azide (B81097) salt. For azidotricyclohexylstannane, the most straightforward route would likely involve the reaction of tricyclohexyltin chloride with a source of azide ions, such as sodium azide.

Future research should focus on diversifying the range of azidotricyclohexylstannane derivatives. This could be achieved by introducing functional groups onto the cyclohexyl rings or by creating more complex structures. For instance, the development of methods to synthesize mono- and di-azido organotin compounds with cyclohexyl groups would be of significant interest.

Furthermore, exploring "one-pot" or multicomponent reactions could provide more efficient and atom-economical pathways to these compounds. sciencedaily.com The use of advanced synthetic techniques, such as flow chemistry, could also offer better control over reaction parameters and improve the safety of handling potentially energetic azide compounds. Recent advancements in the synthesis of organomagnesium intermediates with protected azido (B1232118) groups could also be adapted to create novel precursors for azidotricyclohexylstannane derivatives. rsc.org

A key area of exploration would be the synthesis of C,N-chelated azidotricyclohexylstannane derivatives. It has been shown that such chelation can lead to monomeric and more stable organotin azide compounds. ontosight.ai

Investigation of Underexplored Reactivity Modes and Catalytic Cycles

The azide functional group in azidotricyclohexylstannane suggests a rich and varied reactivity profile that remains largely untapped. A significant area for future investigation is the utility of this compound in "click chemistry," specifically in [3+2] cycloaddition reactions with alkynes and nitriles to form triazoles and tetrazoles, respectively. ontosight.ai This has been demonstrated for other organotin azides and could be a powerful tool for synthesizing novel heterocyclic compounds. ontosight.ai

Beyond cycloadditions, the potential for azidotricyclohexylstannane to act as a mild azidating agent in organic synthesis should be explored. ontosight.ai This could provide a valuable alternative to other, more hazardous, azidating reagents.

The catalytic potential of azidotricyclohexylstannane and its derivatives is another promising frontier. Organotin compounds are known to catalyze a variety of organic transformations. escholarship.org Future research could focus on designing catalytic cycles where an azidotricyclohexylstannane derivative acts as a catalyst, for example, in the synthesis of nitrogen-containing polymers or in specific ring-opening polymerization reactions. The general mechanisms of organometallic catalytic cycles, which often involve steps like oxidative addition, reductive elimination, and migratory insertion, could be a starting point for designing such systems.

Integration of Advanced In Situ Spectroscopic and Computational Techniques for Mechanistic Insights

A deep understanding of the reaction mechanisms involving azidotricyclohexylstannane is crucial for optimizing its reactivity and designing new applications. The integration of advanced analytical techniques will be instrumental in achieving this.

In situ spectroscopic techniques , such as high-resolution NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and IR spectroscopy, can provide real-time information on the formation and consumption of intermediates in a reaction mixture. escholarship.org This would be particularly valuable for studying the kinetics and thermodynamics of the cycloaddition reactions mentioned earlier.

Computational chemistry offers a powerful complementary approach to experimental studies. nih.govnih.gov Density Functional Theory (DFT) calculations can be used to model the structures of reactants, transition states, and products, providing insights into reaction pathways and activation energies. nih.gov For example, computational studies could be employed to predict the regioselectivity of cycloaddition reactions involving azidotricyclohexylstannane. Molecular docking and quantitative structure-activity relationship (QSAR) studies could also be used to predict the biological activity of derivatives, a field where organotin compounds have shown promise. nih.govgreenchemistry-toolkit.org

Design and Optimization of Next-Generation Organotin Reagents for Green Chemistry Principles

The toxicity of many organotin compounds is a significant barrier to their widespread use. epa.gov A major focus of future research must be the design of new organotin reagents, including derivatives of azidotricyclohexylstannane, that adhere to the principles of green chemistry. acs.orgmsu.edu

This involves several key strategies:

Designing for Degradation: Creating organotin compounds that break down into less toxic substances after their intended use. msu.edu

Reducing Toxicity: Modifying the structure of the organotin compound to reduce its inherent toxicity to humans and the environment. This could involve attaching specific ligands that alter the compound's bioavailability.

Use of Catalysis: Developing catalytic applications for azidotricyclohexylstannane derivatives would be a significant step towards greener chemistry, as catalytic amounts of a substance are used instead of stoichiometric amounts, thus reducing waste. msu.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. msu.edu

By focusing on these principles, it may be possible to develop next-generation organotin reagents that are not only effective but also environmentally benign.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.